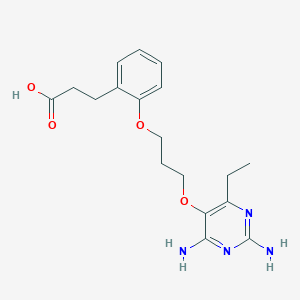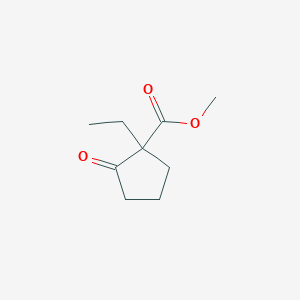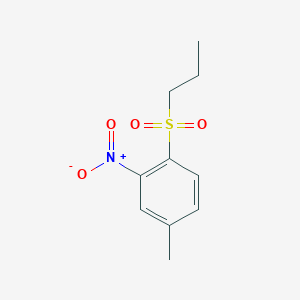
4-methyl-2-nitro-1-propylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-nitro-1-propylsulfonylbenzene is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitro-1-propylsulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-1-(propylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-nitro-1-propylsulfonylbenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl and propylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nitration: Concentrated sulfuric acid and nitric acid mixture.
Major Products Formed
Reduction: 4-Methyl-2-amino-1-(propylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-2-nitro-1-propylsulfonylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-nitro-1-propylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the propylsulfonyl group.
4-Methyl-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-methyl-2-nitro-1-propylsulfonylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-methyl-2-nitro-1-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KNJPDBYNNWJOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)
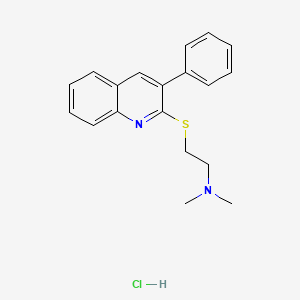

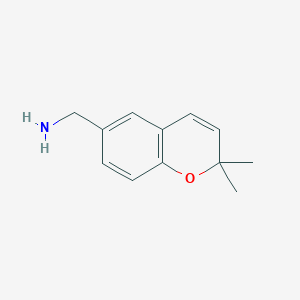
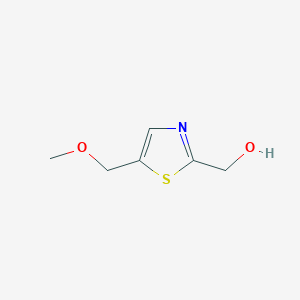

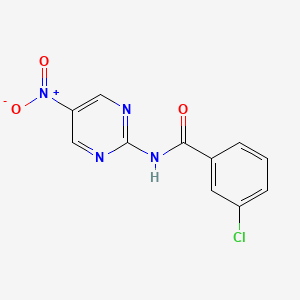
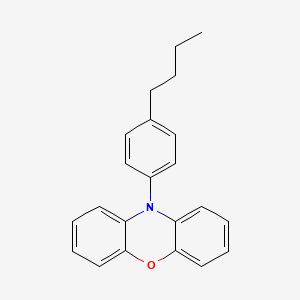
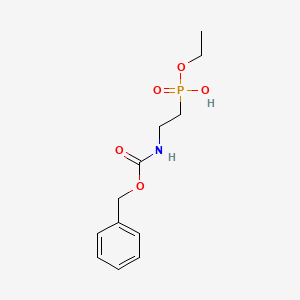
![5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B8605514.png)

